Cas no 596103-06-9 (((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol)
![((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol structure](https://www.kuujia.com/scimg/cas/596103-06-9x500.png)
((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
- 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol
- 1-Deoxy-2-O,3-O-isopropylidene-4-O-thia-D-ribofuranose
- ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
-
- Inchi: 1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
- InChI Key: YCABSTBYVZTCQI-XVMARJQXSA-N
- SMILES: S1C[C@H]2[C@@H]([C@H]1CO)OC(C)(C)O2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Topological Polar Surface Area: 64
Experimental Properties
- Density: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 56-60 ºC
- Solubility: Slightly soluble (10 g/l) (25 º C),
((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A482505-100mg |
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
596103-06-9 | 99% | 100mg |
$209.0 | 2025-03-01 | |
Ambeed | A482505-250mg |
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
596103-06-9 | 99% | 250mg |
$398.0 | 2025-03-01 | |
Ambeed | A482505-1g |
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
596103-06-9 | 99% | 1g |
$1071.0 | 2025-03-01 | |
Chemenu | CM522618-250mg |
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
596103-06-9 | 95% | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM522618-1g |
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
596103-06-9 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738870-100mg |
1,4-Anhydro-2,3-di-O-isopropylidene-4-thio-D-ribitol |
596103-06-9 | 98% | 100mg |
¥14788.00 | 2024-05-07 | |
Ambeed | A482505-50mg |
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
596103-06-9 | 99% | 50mg |
$124.0 | 2025-03-01 |
((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol Related Literature
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol (CAS No. 596103-06-9): A Comprehensive Overview
((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol (CAS No. 596103-06-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol is notable for its tetrahydrothieno[3,4-d][1,3]dioxole core and the presence of a methanol group. The stereochemistry of the compound is crucial for its biological activity and stability. The (3As,4R,6aR) configuration ensures that the molecule can interact effectively with specific biological targets.
Recent studies have highlighted the potential of ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroregeneration. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol can inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease.
Another area of interest is the compound's potential as an anti-inflammatory agent. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Preclinical studies have indicated that ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
The pharmacokinetic properties of ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol have also been extensively studied. Research has shown that this compound exhibits favorable absorption and distribution profiles. It has good oral bioavailability and can penetrate the blood-brain barrier (BBB), which is essential for its efficacy in treating central nervous system (CNS) disorders.
In terms of safety and toxicity profiles, ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol has demonstrated low toxicity in preclinical models. Toxicological studies have not reported any significant adverse effects at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthesis of ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol involves several steps and requires precise control over reaction conditions to ensure the correct stereochemistry. One common synthetic route involves the use of chiral catalysts to achieve high enantioselectivity. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high yield and purity.
From a commercial perspective, ((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3, 4-d][1, 3]dioxol- 4-y)lmethanol holds significant potential as a lead compound for drug development. Several pharmaceutical companies are currently investigating its therapeutic applications and exploring ways to optimize its pharmacological properties through structure-based drug design.
In conclusion,《(( 《( 《( 《( 《( 《( 《( 《( 《( 《( ( As, R, R) - - Dimethyltetrahydrothieno [ , ][ , ] dioxol - y) lmethanol》》》》》》》》》)))))))))(CAS No.596103 -06 -9) represents a promising molecule with diverse biological activities and therapeutic potentials. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in medicine. As more data becomes available from clinical trials,the role of this compound in treating various diseases is likely to become even more defined.
596103-06-9 (((3As,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol) Related Products
- 1379251-12-3(3-Methoxy-2-(methylthio)benZonitrile)
- 2648924-14-3((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-3-methylpentanoic acid)
- 2227815-23-6((1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol)
- 32860-56-3(Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin)
- 2463-49-2(4-O-Methyl-D-glucuronic Acid)
- 1860828-74-5(3-(1-methyl-1H-imidazol-4-yl)azetidin-3-ol)
- 2648948-69-8(6-bromo-2-thiaspiro3.3heptane)
- 1261674-03-6(4-Chloro-1-nitro-2-(trifluoromethoxy)benzene)
- 2171226-99-4(2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 2229340-06-9(1-(4-bromofuran-2-yl)cyclopentylmethanamine)
